molecular formula C13H19N3O3S B5349141 1-(methylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

1-(methylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B5349141
M. Wt: 297.38 g/mol
InChI Key: ZRUUGLFVRSXFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide, also known as MP-10, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 is a small molecule that belongs to the class of piperidine carboxamides and exhibits a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-(methylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been proposed that this compound may exert its therapeutic effects by modulating various signaling pathways involved in inflammation, cell proliferation, and cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and viral infections.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth and proliferation of cancer cells and prevent the replication of certain viruses.

Advantages and Limitations for Lab Experiments

1-(methylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and disease conditions.

Future Directions

There are several future directions for research on 1-(methylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and higher potency. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and disease conditions.

Synthesis Methods

The synthesis of 1-(methylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 4-pyridinemethanol with piperidine-4-carboxylic acid to form 4-pyridinylmethyl-4-piperidinecarboxylic acid. This intermediate is then reacted with methanesulfonyl chloride to form this compound.

Scientific Research Applications

1-(methylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties in preclinical studies. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-methylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-20(18,19)16-8-4-12(5-9-16)13(17)15-10-11-2-6-14-7-3-11/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUUGLFVRSXFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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